![molecular formula C26H22N6O2 B11620454 N-benzyl-6-imino-13-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11620454.png)
N-benzyl-6-imino-13-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
N-benzyl-6-imino-13-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-imino-13-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the tricyclic core through a series of cyclization reactions. Key steps include:
Formation of the Tricyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted benzylamine and a pyridine derivative, under acidic or basic conditions.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-imino-13-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert oxo groups to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds with structural similarities to N-benzyl-6-imino derivatives exhibit significant anticancer properties. The unique triazatricyclo structure may enhance the compound's ability to interact with specific biological targets involved in tumor growth and proliferation. Studies have shown that such compounds can inhibit the activity of enzymes that are crucial for cancer cell survival and division.
Mechanism of Action
The mechanism of action involves binding to specific receptors or enzymes that play a role in cancer progression. For instance, the interaction with topoisomerases or protein kinases can lead to apoptosis in cancer cells. The presence of the pyridine moiety may also contribute to improved solubility and bioavailability, making it a promising candidate for further development in cancer therapeutics.
Neuropharmacology
Potential as a Neuroprotective Agent
N-benzyl-6-imino compounds have been explored for their neuroprotective effects in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of this compound to cross the blood-brain barrier enhances its potential as a treatment option.
Case Studies
In preclinical studies, derivatives of this compound demonstrated the ability to reduce oxidative stress and inflammation in neuronal cells. These properties are critical in mitigating the progression of neurodegenerative disorders.
Antimicrobial Properties
Broad-Spectrum Antimicrobial Activity
The compound has shown promising results against a range of bacterial and fungal pathogens. Its structural features may facilitate interactions with microbial cell membranes or inhibit essential metabolic pathways.
Research Findings
Laboratory tests have confirmed its efficacy against strains resistant to conventional antibiotics, highlighting its potential as a lead compound for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of N-benzyl-6-imino-13-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide: A similar compound with a different substitution pattern.
N-benzyl-6-imino-13-methyl-2-oxo-7-(pyridin-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide: Differing in the position of the pyridine ring.
Uniqueness
N-benzyl-6-imino-13-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is unique due to its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Biological Activity
N-benzyl-6-imino-13-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound characterized by its unique tricyclic structure and various functional groups. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure which includes a tricyclic core and multiple substituents that may influence its biological activity. Its molecular formula is C26H22N6O2 with a molecular weight of 446.49 g/mol. The presence of nitrogen heterocycles suggests potential interactions with biological macromolecules.
The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific molecular targets such as enzymes or receptors due to its structural features. Such interactions may modulate various biological pathways leading to therapeutic effects.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance:
- Benzimidazole Derivatives : These compounds have shown promising results as anticancer agents due to their ability to inhibit topoisomerases and induce apoptosis in cancer cells . The structural similarities suggest that N-benzyl derivatives may also possess similar properties.
Antimicrobial Activity
Preliminary studies on related compounds have demonstrated antibacterial and antifungal activities against various pathogens:
Compound Type | Activity | Reference |
---|---|---|
Benzimidazole Derivatives | Anticancer (IC50 values < 10 μmol/L) | |
α-benzyl Monoxime Derivatives | Antibacterial and antifungal |
The potential for N-benzyl-6-imino derivatives to exhibit antimicrobial properties warrants further investigation.
Enzyme Inhibition
The compound may act as an inhibitor for several kinases which are crucial in cancer progression:
- PDK1 Inhibition : Similar compounds have been documented as inhibitors of PDK1 and other kinases involved in cell signaling pathways pertinent to cancer therapy .
Case Study 1: Anticancer Activity Assessment
In a recent study focusing on benzimidazole derivatives, compounds exhibiting strong cytotoxic effects were identified through IC50 evaluations against various cancer cell lines including K562 leukemia and HepG2 hepatocellular carcinoma cells . The findings suggest that the unique structure of N-benzyl derivatives could confer similar anticancer properties.
Case Study 2: Antimicrobial Efficacy
A comprehensive evaluation of α-benzyl monoxime derivatives revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria . This indicates a broader spectrum of activity that could be explored for N-benzyl derivatives.
Properties
Molecular Formula |
C26H22N6O2 |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
N-benzyl-6-imino-13-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C26H22N6O2/c1-17-9-10-22-30-24-21(26(34)31(22)15-17)12-20(25(33)29-14-18-6-3-2-4-7-18)23(27)32(24)16-19-8-5-11-28-13-19/h2-13,15,27H,14,16H2,1H3,(H,29,33) |
InChI Key |
NDZMDFXEKXOKCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CC4=CN=CC=C4)C(=O)NCC5=CC=CC=C5)C=C1 |
Origin of Product |
United States |
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